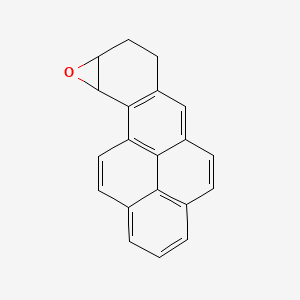
(+-)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene is a complex organic compound with the molecular formula C20H14O3 It is known for its intricate structure, which includes multiple fused rings and an oxirene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the polycyclic aromatic hydrocarbon core. This can be achieved through methods such as Diels-Alder reactions or Friedel-Crafts alkylation.
Introduction of the Oxirene Moiety: The oxirene ring is introduced through epoxidation reactions. Common reagents for this step include peracids like m-chloroperbenzoic acid (m-CPBA).
Final Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of (±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirene ring to a diol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polycyclic aromatic hydrocarbons (PAHs) and their reactivity.
Biology: The compound is investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene involves its interaction with molecular targets and pathways in biological systems. The oxirene moiety can form covalent bonds with nucleophilic sites in DNA, leading to mutations and potential anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: A well-known PAH with similar structural features but lacking the oxirene moiety.
Chrysene: Another PAH with a simpler structure and different reactivity.
Dibenz[a,h]anthracene: A PAH with a similar number of fused rings but different functional groups.
Uniqueness
(±)-7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno(3,4-b)oxirene is unique due to the presence of the oxirene ring, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
64608-56-6 |
|---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene |
InChI |
InChI=1S/C20H14O/c1-2-11-4-5-13-10-14-7-9-16-20(21-16)19(14)15-8-6-12(3-1)17(11)18(13)15/h1-6,8,10,16,20H,7,9H2 |
InChI Key |
DUHHIDHETBMUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3C1O3)C4=C5C(=C2)C=CC6=C5C(=CC=C6)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



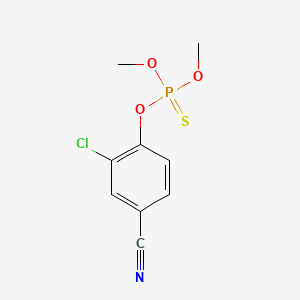

![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)

![[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14503925.png)
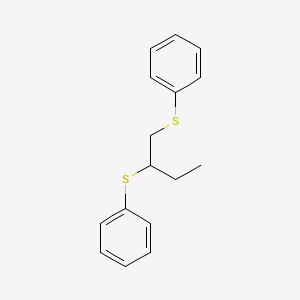
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)
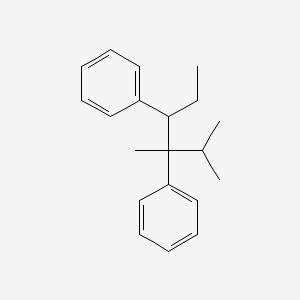
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)
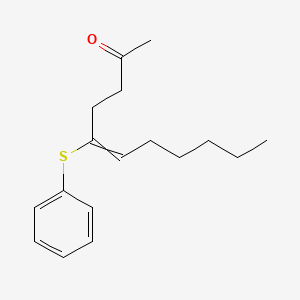
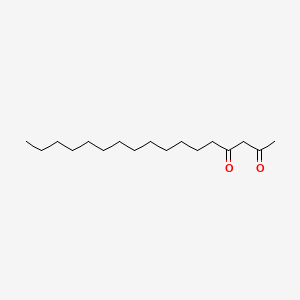
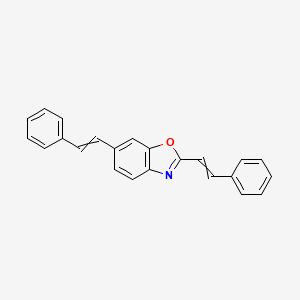
![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
